

Application Notes and Protocols for the Chemoenzymatic Synthesis of Lariat Lipopeptides

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Compound of Interest

Compound Name: *Lariat*

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Introduction

Lariat lipopeptides are a class of bioactive molecules characterized by a unique structural motif: a macrocyclic peptide "head" attached to a linear lipid "tail." This distinct architecture confers a range of biological activities, most notably antimicrobial properties, making them promising candidates for novel therapeutic agents. A prime example is daptomycin, a potent antibiotic used against Gram-positive bacteria.^[1] The complex structure of **lariat** lipopeptides, however, presents significant challenges for traditional chemical synthesis.

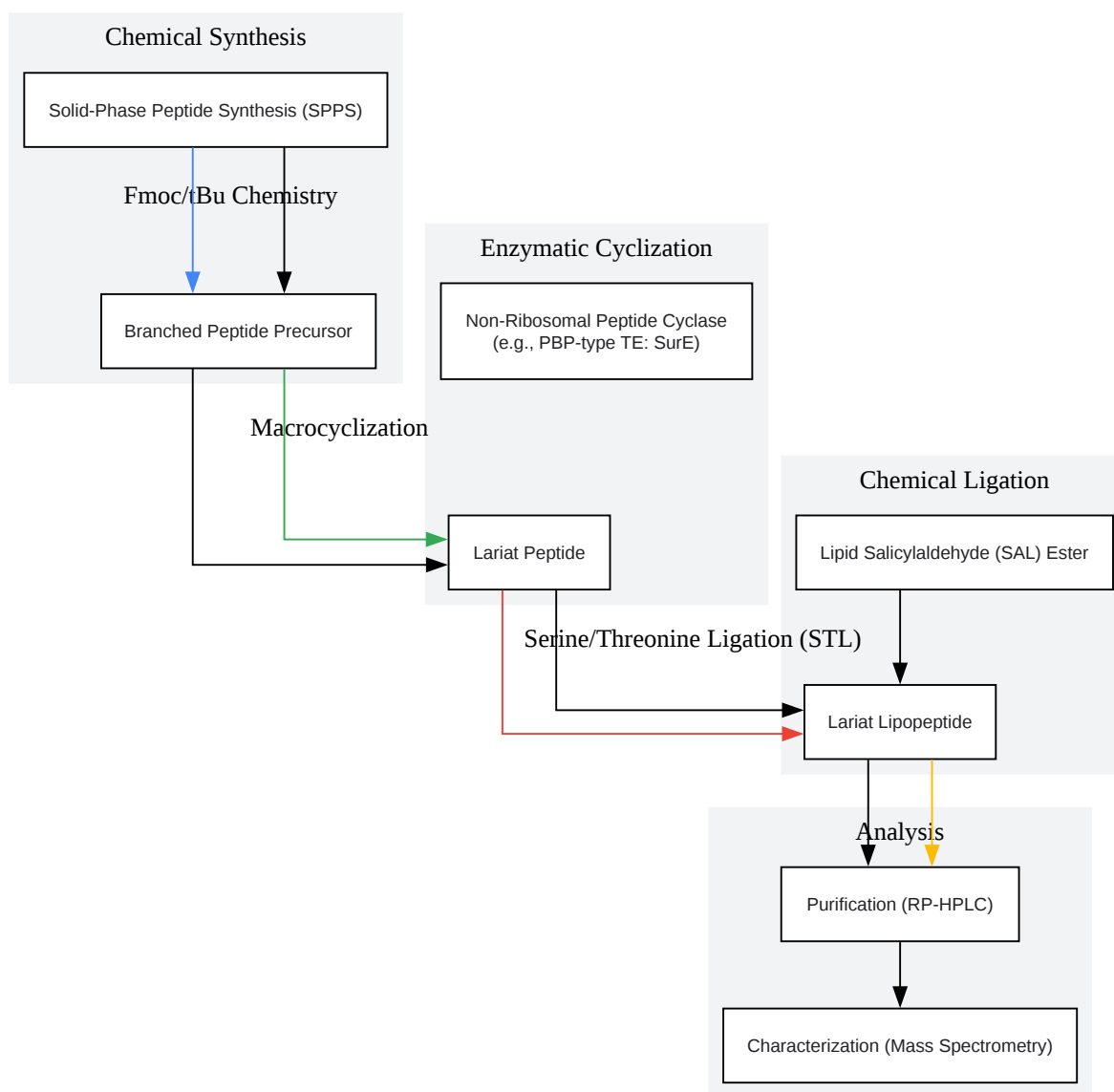
Chemoenzymatic synthesis offers a powerful and modular approach to overcome these synthetic hurdles. This methodology combines the precision of enzymatic catalysis for key bond formations with the flexibility of chemical synthesis for precursor assembly and modification. Specifically, non-ribosomal peptide cyclases can be employed for the crucial macrocyclization step, followed by chemical ligation to introduce the lipid tail. This strategy not only facilitates the synthesis of these complex molecules but also enables the creation of diverse lipopeptide libraries for structure-activity relationship (SAR) studies and drug discovery.^{[2][3][4]}

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of **lariat** lipopeptides, their characterization, and evaluation of their

antimicrobial activity.

Principle of the Chemoenzymatic Approach

The chemoenzymatic synthesis of **lariat** lipopeptides hinges on a two-stage, one-pot process that leverages the capabilities of both chemical and biological catalysts. The overall workflow is depicted below.



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Fig. 1: Chemoenzymatic synthesis workflow.

The process begins with the chemical synthesis of a linear, branched peptide precursor using solid-phase peptide synthesis (SPPS). This precursor is designed with two key features:

- A "pseudo-N-terminus" amine group on the side chain of an amino acid (e.g., lysine or ornithine), which will participate in the cyclization.
- A D-amino acid at the native N-terminus. This stereochemical feature blocks the typical head-to-tail cyclization pathway of many non-ribosomal peptide cyclases, thereby directing the enzyme to catalyze the formation of the **lariat** structure by joining the C-terminus to the side-chain amine.[3]

The purified branched peptide is then subjected to enzymatic macrocyclization using a non-ribosomal peptide cyclase, such as a penicillin-binding protein-type thioesterase (PBP-type TE) like SurE or WolJ, or a type-I thioesterase (TE) like TycC TE.[2]

Following the enzymatic cyclization, the lipid tail is attached to the free N-terminal D-amino acid via a chemical ligation method, such as serine/threonine ligation (STL). This is a one-pot reaction, meaning the ligation is performed directly in the enzymatic reaction mixture without the need for intermediate purification, which significantly streamlines the process.[5] The final **lariat** lipopeptide is then purified and characterized.

Data Presentation

The chemoenzymatic approach allows for the generation of libraries of **lariat** lipopeptides with varying peptide sequences, ring sizes, and lipid tails. The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Compound ID	Peptide Sequence (Cyclized Portion)	Lipid Tail	Target Organism	MIC (µg/mL)	Reference
cyc-29-SL021	Varies	Biphenyl	Mycobacterium intracellulare	8-16	[2] [5]
Lariat A	Gly-Pro-Asn-Trp-Tyr-Gly-Asn-Gly-Gly-Tyr-Asn-Ser-Cys	N/A (Lasso Peptide)	Mycobacterium smegmatis	3.13	[6]
Lariat A	Gly-Pro-Asn-Trp-Tyr-Gly-Asn-Gly-Gly-Tyr-Asn-Ser-Cys	N/A (Lasso Peptide)	Mycobacterium tuberculosis	0.39	[6]
Lariat B	Ala-Pro-Asn-Trp-Tyr-Gly-Asn-Gly-Gly-Tyr-Asn-Ser-Cys	N/A (Lasso Peptide)	Mycobacterium smegmatis	6.25	[6]
Novel Lipopeptide	Ala-Thr-Gly-Ser-His-Gln	C12H19	Bacillus subtilis	10	[7]
Novel Lipopeptide	Ala-Thr-Gly-Ser-His-Gln	C12H19	Staphylococcus epidermidis	15	[7]
Novel Lipopeptide	Ala-Thr-Gly-Ser-His-Gln	C12H19	Mycobacterium smegmatis	25	[7]
Novel Lipopeptide	Ala-Thr-Gly-Ser-His-Gln	C12H19	MRSA	45	[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Branched Peptide Precursor

This protocol describes the manual synthesis of a branched peptide using Fmoc/tBu strategy.

[\[8\]](#)[\[9\]](#)

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including one with an orthogonally protected side-chain amine, e.g., Fmoc-Lys(Mtt)-OH)
- Coupling reagents: HBTU, HOBt
- Base: N,N-diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
- Mtt deprotection solution: 1% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM)
- Solvents: DMF, DCM, methanol
- Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- First Amino Acid Coupling:
 - Deprotect the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).
 - Wash the resin with DMF (5x) and DCM (3x).

- Couple the first Fmoc-protected amino acid (4 eq.) using HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 2 hours.
- Wash the resin with DMF (5x) and DCM (3x).
- Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the linear sequence.
- Branching:
 - Couple the Fmoc-amino acid with the orthogonally protected side chain (e.g., Fmoc-Lys(Mtt)-OH).
 - After coupling, selectively deprotect the Mtt group with 1% TFA in DCM (10 x 2 min).
 - Wash the resin with DCM (5x) and DMF (5x).
 - Couple the "pseudo-N-terminus" amino acid (e.g., Fmoc-Ser(tBu)-OH) to the deprotected side-chain amine using the standard coupling procedure.
- Final Deprotection: Remove the N-terminal Fmoc group.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Precipitate the peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
- Purification: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.^{[7][10]}

Protocol 2: One-Pot Chemoenzymatic Synthesis of Lariat Lipopeptides

This protocol describes the enzymatic cyclization of the branched peptide precursor followed by chemical lipidation in a single reaction vessel.[5]

Materials:

- Purified branched peptide precursor
- Non-ribosomal peptide cyclase (e.g., SurE, expressed and purified)
- Lipid-salicylaldehyde (SAL) ester (synthesized separately)[1][3]
- Reaction buffer: e.g., 50 mM Tris-HCl, pH 8.0
- Quenching solution: e.g., 10% acetonitrile in water with 0.1% TFA
- Acidolysis solution: 95% TFA, 2.5% TIS, 2.5% water

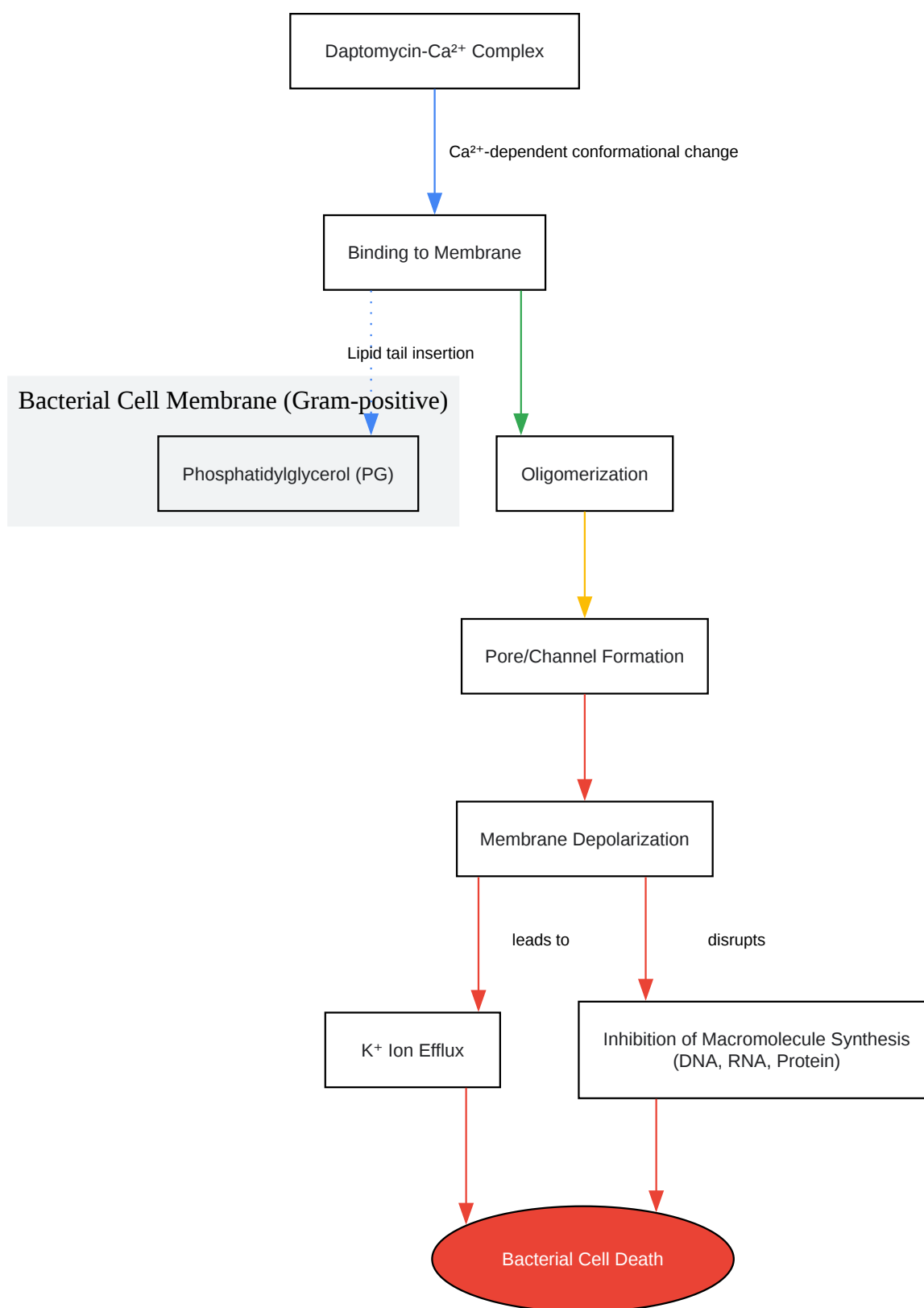
Procedure:

- Enzymatic Cyclization:
 - Dissolve the purified branched peptide precursor in the reaction buffer to a final concentration of 1 mM.
 - Add the non-ribosomal peptide cyclase (e.g., SurE) to a final concentration of 10 μ M.
 - Incubate the reaction at room temperature (e.g., 25°C) for 1-4 hours. Monitor the reaction progress by LC-MS.
- Serine/Threonine Ligation (STL):
 - Once the cyclization is complete (as determined by LC-MS), add the lipid-SAL ester (1.5 eq.) directly to the reaction mixture.
 - Allow the ligation reaction to proceed at room temperature for 12-16 hours.
- Acidolysis:
 - Quench the reaction by adding the quenching solution.

- Lyophilize the reaction mixture.
- Treat the dried residue with the acidolysis solution for 30 minutes to cleave the N,O-benzylidene acetal intermediate formed during STL.
- Purification and Characterization:
 - Remove the acidolysis solution under a stream of nitrogen.
 - Purify the final **lariat** lipopeptide by RP-HPLC.
 - Characterize the purified product by high-resolution mass spectrometry.[\[11\]](#)[\[12\]](#)

Mechanism of Action

Lariat lipopeptides, such as daptomycin, typically exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane.[\[13\]](#)[\[14\]](#) The mechanism is multifaceted and involves several key steps, as illustrated below for daptomycin.



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Fig. 2: Mechanism of action of daptomycin.

- **Calcium-Dependent Binding:** Daptomycin requires calcium ions to adopt its active conformation. The daptomycin- Ca^{2+} complex then targets the bacterial cell membrane.[13]
- **Membrane Insertion:** The lipid tail of daptomycin inserts into the cell membrane, a process facilitated by the presence of anionic phospholipids like phosphatidylglycerol (PG).[15]
- **Oligomerization:** Once anchored in the membrane, daptomycin molecules oligomerize, forming higher-order structures.[13][16]
- **Pore Formation and Depolarization:** The daptomycin oligomers are believed to form pores or ion channels in the membrane. This leads to a rapid efflux of intracellular potassium ions, causing depolarization of the membrane potential.[15][16]
- **Inhibition of Cellular Processes:** The loss of membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins.[13]
- **Cell Death:** The culmination of these events leads to the cessation of vital cellular functions and ultimately, bacterial cell death.[14]

Conclusion

The chemoenzymatic synthesis of **lariat** lipopeptides represents a versatile and efficient platform for the discovery and development of novel antimicrobial agents. By combining the strengths of chemical and enzymatic synthesis, researchers can readily access a wide range of structurally diverse lipopeptides for biological evaluation. The protocols and data presented herein provide a foundation for laboratories to establish this powerful technology and contribute to the ongoing search for new therapeutics to combat infectious diseases.

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